molecular formula C13H12ClNO3 B2913023 2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride CAS No. 1423026-86-1

2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride

Cat. No.: B2913023
CAS No.: 1423026-86-1
M. Wt: 265.69
InChI Key: OPIFPCFJPHGGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride is a chemical compound with the molecular formula C13H12ClNO3 and a molecular weight of 265.69 g/mol . This compound is characterized by the presence of a pyridine ring and a phenyl ring connected through an ether linkage, with an acetic acid moiety attached to the phenyl ring. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

    Oxidation and Reduction Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a ligand in binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride is unique due to its specific combination of a pyridine ring, phenyl ether linkage, and acetic acid moiety. This structure imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(4-pyridin-4-yloxyphenyl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3.ClH/c15-13(16)9-10-1-3-11(4-2-10)17-12-5-7-14-8-6-12;/h1-8H,9H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIFPCFJPHGGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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